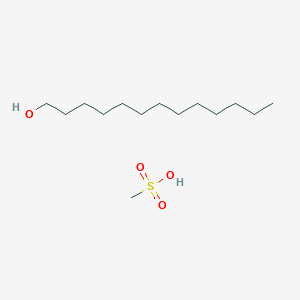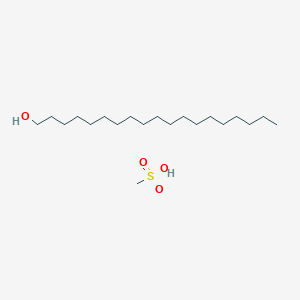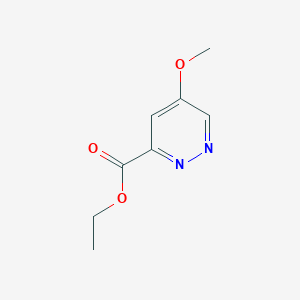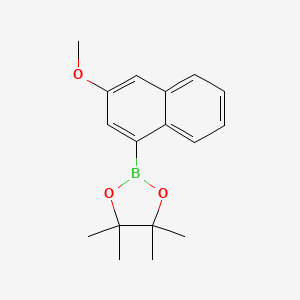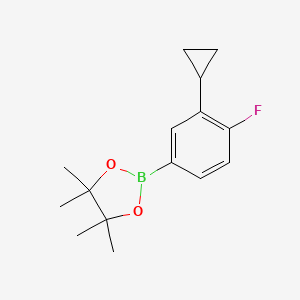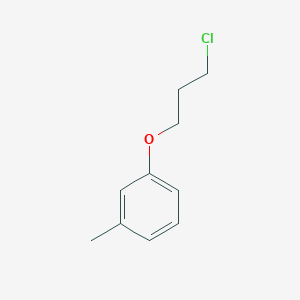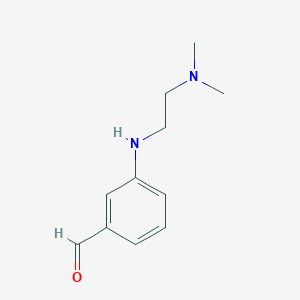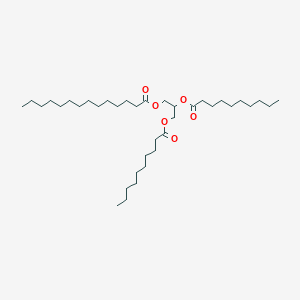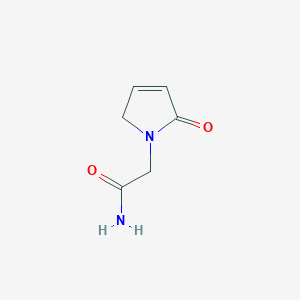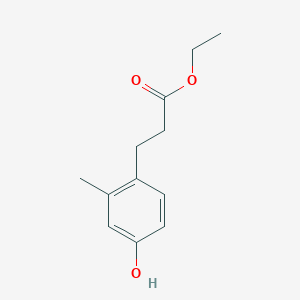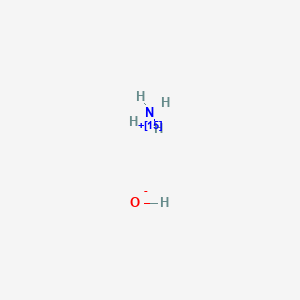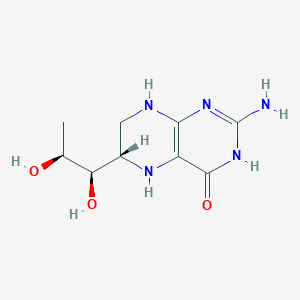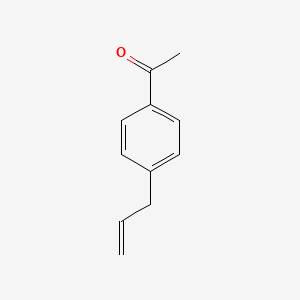
4'-Allylacetophenone
Overview
Description
4-Allylacetophenone (4-AAP) is a phenylpropanoid compound found in several plants and is used in the synthesis of various products in the pharmaceutical and food industries. 4-AAP is an important organic building block and can be used as a starting material for the synthesis of a wide range of compounds. It is a versatile compound used in the synthesis of pharmaceuticals, flavors, fragrances, and cosmetics. 4-AAP has several important chemical and biological properties, making it an interesting compound for research and development.
Scientific Research Applications
Synthesis Applications
- Synthesis of Chromones : 4'-Allylacetophenone derivatives are utilized in synthesizing various chromones. A study demonstrated the conversion of substituted-2-hydroxy-3-allylacetophenones into polyfunctional 1-(2-hydroxy-3-allylaryl)-5-aryl-4-pentene-1,3-diones, eventually yielding substituted 8-allyl-2-styrylchromones (Reddy & Krupadanam, 1996).
Environmental Impact Studies
- Photochemical Transformation Studies : Investigations into the photochemical transformation of pharmaceuticals in surface waters have identified compounds such as 4-isobutylacetophenone as harmful byproducts. These studies emphasize the need for environmental monitoring of such compounds (Ruggeri et al., 2013).
Spectroscopic Analysis
- Spectroscopic Property Analysis : The molecular structures and vibrational wavenumbers of acetophenone derivatives, such as 4-hexylacetophenone, have been analyzed using spectroscopic methods like FT-IR, FT-Raman, and UV-Vis. These studies provide insights into the physical and chemical properties of these compounds (Saravanan & Balachandran, 2015).
Organic Chemistry
- Organic Reaction Catalysis : Studies have shown the use of acetophenone derivatives in catalyzing organic reactions. For instance, oxime-derived palladacycles have been used for the arylation of allyl alcohols, leading to the synthesis of β-arylated carbonyl compounds (Alacid & Nájera, 2007).
Pyrolysis Studies
- Pyrolysis Kinetics : The pyrolysis kinetics of hydroxyacetophenones, including 4-hydroxyacetophenone, have been determined, providing insights into their thermal stability and decomposition mechanisms (Monascal et al., 2017).
Green Chemistry
- Green Chemistry Approaches : Research has been conducted on synthesizing dihydroxyacetophenone from resorcinol and acetic acid using environmentally friendly and reusable catalysts. This aligns with the principles of green chemistry (Yadav & Joshi, 2002).
Synthesis of Drug Intermediates
- Intermediate for Drug Synthesis : Acetophenone derivatives have been synthesized as intermediates for drugs like Cyproconazole (Mei, 2010).
Homogeneous Catalysis
- Homogeneous Catalysis Studies : Research on the selective allylic oxidation and carbon–carbon bond fission of olefins using rhodium(II) acetate as a catalyst has contributed to advancements in homogeneous catalysis (Uemura & Patil, 1982).
properties
IUPAC Name |
1-(4-prop-2-enylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHXSCNTJQYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Allylacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



